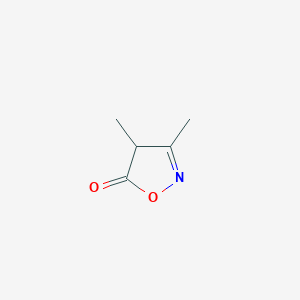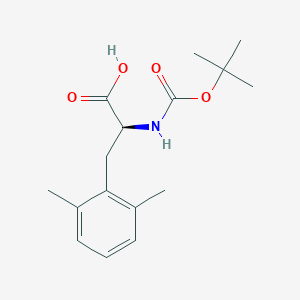![molecular formula C12H8N2OS B169485 2-Phénylthiéno[3,2-d]pyrimidin-4-ol CAS No. 18678-14-3](/img/structure/B169485.png)
2-Phénylthiéno[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthieno[3,2-d]pyrimidin-4-ol is a compound that appears to be related to various thieno[3,2-d]pyrimidin-4-one derivatives, which are of interest due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insight into its possible characteristics and applications.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-one derivatives often involves multi-step reactions, including the use of key intermediates such as 2-aminothieno[2,3-d]pyrimidin-4(3H)-one, which can be further modified to achieve various substitutions at different positions on the pyrimidine ring . For example, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involved an Ullmann reaction to introduce various substituents . Another approach to synthesizing thieno[3,2-d]pyrimidin-4-one derivatives includes heterocyclization of amino-thiophene carboxamide with aromatic aldehydes, followed by air oxidation . These methods could potentially be adapted for the synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4-ol.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-one derivatives is characterized by a fused thieno-pyrimidine core, which can be further substituted with various functional groups . X-ray analysis has been used to confirm the structure of these derivatives, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . The presence of a phenyl group in 2-Phenylthieno[3,2-d]pyrimidin-4-ol suggests that it may exhibit similar structural characteristics to the compounds studied.
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin-4-one core is amenable to various chemical reactions, which can be used to introduce different substituents and modify the compound's properties. For instance, aza-Wittig reactions have been employed to synthesize pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones . Additionally, the reactivity of thieno[3,2-d]pyrimidin-4-one derivatives towards nucleophiles and electrophiles can be exploited to create a diverse array of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-one derivatives are influenced by their molecular structure and the nature of their substituents. These compounds often exhibit significant biological activities, such as inhibition of enzymes like thymidylate synthase and dihydrofolate reductase , or aldose reductase . The introduction of specific functional groups can enhance these activities, as seen with the introduction of hydroxy groups in pyrido[1,2-a]pyrimidin-4-one derivatives . The phenyl group in 2-Phenylthieno[3,2-d]pyrimidin-4-ol may also confer unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Inhibiteur de FP-2
L’une des applications du « 2-Phénylthiéno[3,2-d]pyrimidin-4-ol » est comme inhibiteur de FP-2 . FP-2 est une protéine qui joue un rôle crucial dans le cycle de vie de certains parasites, et l’inhibition de cette protéine peut aider au traitement des maladies causées par ces parasites .
Activité Antitumorale
Le composé a été étudié pour son activité antitumorale potentielle . Bien que les détails de cette recherche ne soient pas facilement disponibles, il est clair que la structure et les propriétés uniques du composé en font un candidat pour une enquête plus approfondie dans le domaine de l’oncologie .
Synthèse de Dérivés
Le « this compound » peut servir de composé de base dans la synthèse d’une large gamme de dérivés . Ces dérivés peuvent avoir une variété d’applications, en fonction de leurs structures et propriétés spécifiques .
Recherche en Science des Matériaux
Étant donné sa structure unique, le « this compound » pourrait potentiellement être utilisé dans la recherche en science des matériaux . Ses propriétés pourraient être exploitées dans le développement de nouveaux matériaux avec des caractéristiques spécifiques .
Développement de Nouveaux Médicaments
La structure et les propriétés uniques du composé en font un candidat pour le développement de nouveaux médicaments . En modifiant le composé et en étudiant ses interactions avec diverses cibles biologiques, les chercheurs peuvent potentiellement développer de nouveaux traitements pour une variété de maladies <svg class="icon
Safety and Hazards
Orientations Futures
The most active compounds, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol have IC₅₀ 0.16 and 0.18 μM, respectively . These results may help to identify new thienopyrimidines with optimized cell growth inhibitory activity which may be further used as anticancer agents .
Propriétés
IUPAC Name |
2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFQFNJSTCCSSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363324 |
Source


|
| Record name | 2-Phenylthieno[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18678-14-3 |
Source


|
| Record name | 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18678-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthieno[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)

